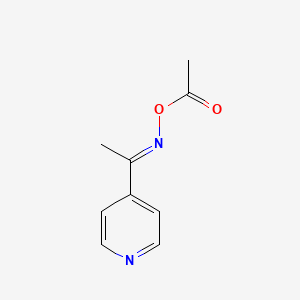![molecular formula C18H19ClN4 B13832109 3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine](/img/structure/B13832109.png)
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clozapine-d3 is a deuterated form of clozapine, an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorders. The deuterium atoms in Clozapine-d3 replace the hydrogen atoms in the original clozapine molecule, which can lead to differences in pharmacokinetics and metabolic stability. This compound is often used in scientific research to study the pharmacokinetics and metabolism of clozapine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clozapine-d3 involves the incorporation of deuterium atoms into the clozapine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in clozapine with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of clozapine can also result in the formation of Clozapine-d3. This method requires careful selection of deuterated starting materials and reagents.
Industrial Production Methods
Industrial production of Clozapine-d3 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to monitor the incorporation of deuterium atoms and to purify the final compound.
化学反应分析
Types of Reactions
Clozapine-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Clozapine-d3 can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert Clozapine-d3 to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the clozapine-d3 molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms of Clozapine-d3, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
Clozapine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Clozapine-d3 is used to study the pharmacokinetics of clozapine, including absorption, distribution, metabolism, and excretion.
Metabolic Stability Studies: The incorporation of deuterium atoms can affect the metabolic stability of clozapine, making Clozapine-d3 a valuable tool for studying metabolic pathways.
Drug Interaction Studies: Clozapine-d3 is used to investigate potential drug-drug interactions involving clozapine.
Biological Studies: Researchers use Clozapine-d3 to study the biological effects of clozapine on various cellular and molecular targets.
作用机制
Clozapine-d3 exerts its effects through multiple molecular targets and pathways. The primary mechanism involves antagonism of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors . This dual antagonism helps alleviate both positive and negative symptoms of schizophrenia. Additionally, Clozapine-d3 interacts with other neurotransmitter receptors, including adrenergic, histaminergic, and muscarinic receptors, contributing to its unique pharmacological profile .
相似化合物的比较
Clozapine-d3 is compared with other atypical antipsychotics such as olanzapine, risperidone, and quetiapine. While these compounds share some similarities in their mechanisms of action, Clozapine-d3 is unique due to its superior efficacy in treatment-resistant schizophrenia and its distinct receptor binding profile . Similar compounds include:
Olanzapine: Another atypical antipsychotic with a similar receptor binding profile but different side effect profile.
Risperidone: Known for its strong antagonism of D2 and 5-HT2A receptors but with a higher risk of extrapyramidal side effects.
Quetiapine: Exhibits a broader receptor binding profile and is often used for its sedative properties.
属性
分子式 |
C18H19ClN4 |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
3-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i1D3 |
InChI 键 |
QZUDBNBUXVUHMW-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


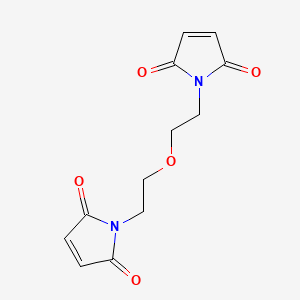
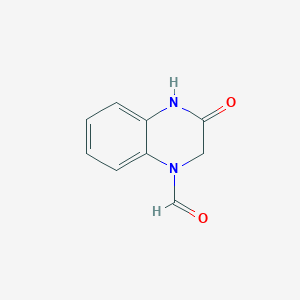
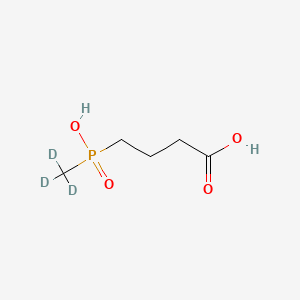
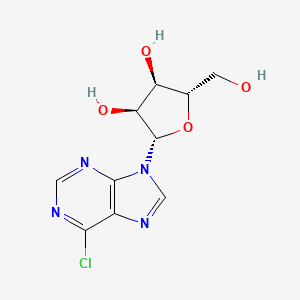
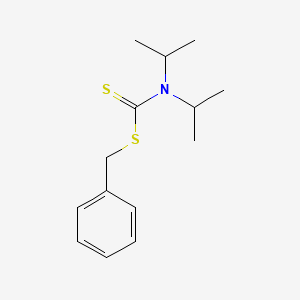

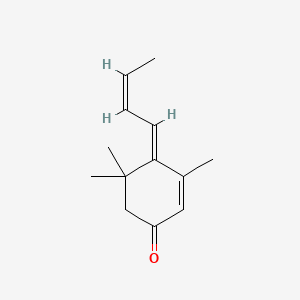
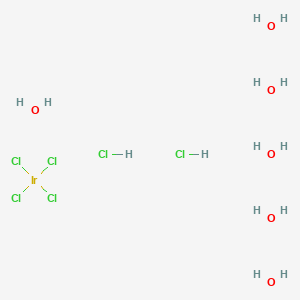
![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)

